molecular formula C14H20N4O4S B8674592 5'-Isobutylthioinosine CAS No. 67739-76-8

5'-Isobutylthioinosine

Cat. No.: B8674592
CAS No.: 67739-76-8
M. Wt: 340.40 g/mol
InChI Key: CMFIWMWBTZQTQH-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Isobutylthioinosine is a nucleoside analogue derived from inosine, a naturally occurring purine nucleoside. Structurally, it features a sulfur atom replacing the oxygen in the 5'-hydroxyl group of the ribose moiety, with an isobutyl group (-CH₂CH(CH₃)₂) attached via a thioether linkage. This modification distinguishes it from canonical nucleosides and imparts unique biochemical properties, particularly in enzyme interactions and metabolic pathways .

Properties

CAS No.

67739-76-8

Molecular Formula

C14H20N4O4S

Molecular Weight

340.40 g/mol

IUPAC Name

9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(2-methylpropylsulfanylmethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C14H20N4O4S/c1-7(2)3-23-4-8-10(19)11(20)14(22-8)18-6-17-9-12(18)15-5-16-13(9)21/h5-8,10-11,14,19-20H,3-4H2,1-2H3,(H,15,16,21)/t8-,10-,11-,14-/m1/s1

InChI Key

CMFIWMWBTZQTQH-IDTAVKCVSA-N

Isomeric SMILES

CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O

Canonical SMILES

CC(C)CSCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The primary structural distinction among thioinosine derivatives lies in the alkyl chain attached to the sulfur atom at the 5'-position:

Compound Name Substituent Group Molecular Formula Key Structural Features
5'-Methylthioinosine Methyl (-CH₃) C₁₁H₁₄N₄O₃S Compact methyl group; enhances solubility
5'-Ethylthioinosine Ethyl (-CH₂CH₃) C₁₂H₁₆N₄O₃S Intermediate chain length; moderate lipophilicity
5'-Isobutylthioinosine Isobutyl (-CH₂CH(CH₃)₂) C₁₄H₂₀N₄O₃S Bulky isobutyl group; increased hydrophobicity

The larger isobutyl group in this compound likely impacts its solubility, membrane permeability, and binding affinity to enzymes compared to smaller analogs .

Enzymatic Activity and Substrate Specificity

Studies on plant methylthioadenosine nucleosidases (MTANs) reveal significant differences in substrate preferences:

  • Lupinus luteus MTAN exhibits broad specificity, hydrolyzing this compound, 5'-Methylthioinosine, and 5'-Ethylthioinosine, albeit with reduced catalytic efficiency compared to its primary substrate, 5'-methylthioadenosine (MTA; Km = 0.4–2.1 µM) .
  • In contrast, Escherichia coli MTAN shows strict specificity for adenosine-based substrates and cannot hydrolyze inosine derivatives like this compound .
  • Oryza sativa MTAN hydrolyzes S-adenosylhomocysteine (SAH) at 16% of the rate observed for MTA but shows negligible activity toward thioinosine analogs, highlighting divergent evolutionary adaptations .

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